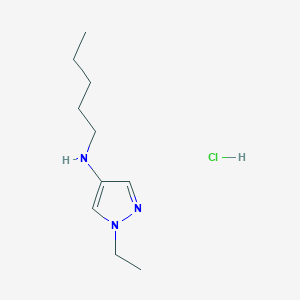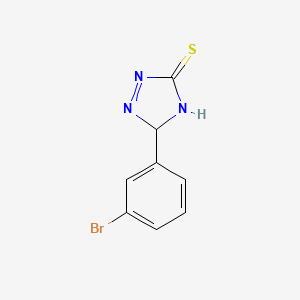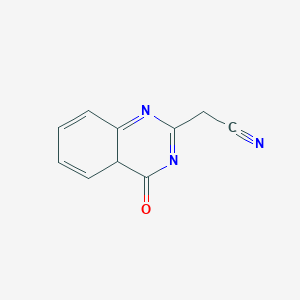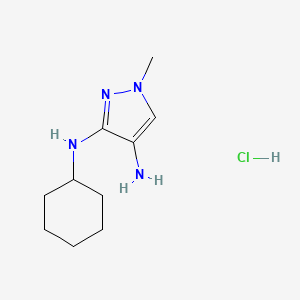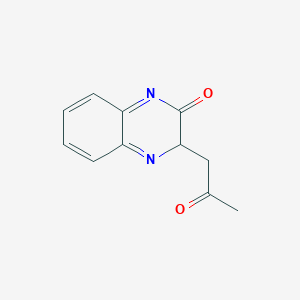
3-(2-oxopropyl)-3H-quinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-oxopropyl)-3H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of the oxopropyl group at the third position of the quinoxalin-2-one ring adds unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxopropyl)-3H-quinoxalin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of 2-nitroaniline with 1,3-diketones under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-nitroaniline and 1,3-diketone (such as acetylacetone).
Reaction Conditions: The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production typically requires:
Efficient Catalysts: Use of catalysts to enhance reaction rates and yields.
Continuous Flow Reactors: Implementation of continuous flow reactors to ensure consistent product quality and scalability.
Purification Techniques: Advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity products.
化学反応の分析
Types of Reactions
3-(2-oxopropyl)-3H-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming 3-(2-hydroxypropyl)-3H-quinoxalin-2-one.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: 3-(2-hydroxypropyl)-3H-quinoxalin-2-one.
Substitution: Various substituted quinoxaline derivatives, depending on the electrophilic reagent used.
科学的研究の応用
3-(2-oxopropyl)-3H-quinoxalin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 3-(2-oxopropyl)-3H-quinoxalin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
類似化合物との比較
Similar Compounds
3-(2-oxopropyl)-2-arylisoindolinone: Another heterocyclic compound with similar structural features but different biological activities.
3-hydroxy-3-(2-oxopropyl)indolin-2-one: A compound with a similar oxopropyl group but different core structure and properties.
Uniqueness
3-(2-oxopropyl)-3H-quinoxalin-2-one is unique due to its specific quinoxaline core structure combined with the oxopropyl group, which imparts distinct chemical and biological properties
特性
分子式 |
C11H10N2O2 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC名 |
3-(2-oxopropyl)-3H-quinoxalin-2-one |
InChI |
InChI=1S/C11H10N2O2/c1-7(14)6-10-11(15)13-9-5-3-2-4-8(9)12-10/h2-5,10H,6H2,1H3 |
InChIキー |
XAIUUWBOISXMCG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1C(=O)N=C2C=CC=CC2=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (2Z)-2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate](/img/structure/B12348092.png)
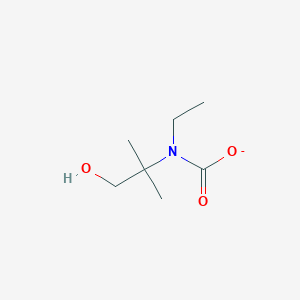
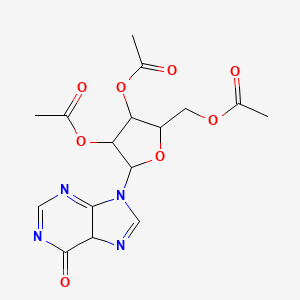

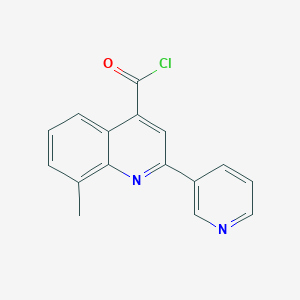
![8-methyl-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B12348112.png)
![Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine hydrochloride](/img/structure/B12348117.png)
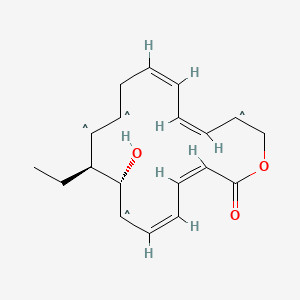
![2-[4-(1-Methylpyrazol-4-yl)phenyl]piperidine;dihydrochloride](/img/structure/B12348124.png)
